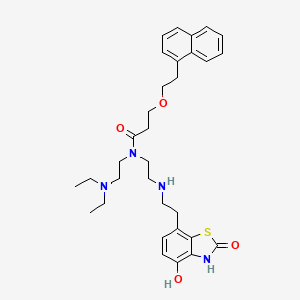

AZD-3199

Beschreibung

Eigenschaften

CAS-Nummer |

925243-19-2 |

|---|---|

Molekularformel |

C32H42N4O4S |

Molekulargewicht |

578.8 g/mol |

IUPAC-Name |

N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide |

InChI |

InChI=1S/C32H42N4O4S/c1-3-35(4-2)20-21-36(19-18-33-17-14-26-12-13-28(37)30-31(26)41-32(39)34-30)29(38)16-23-40-22-15-25-10-7-9-24-8-5-6-11-27(24)25/h5-13,33,37H,3-4,14-23H2,1-2H3,(H,34,39) |

InChI-Schlüssel |

ZVULMJYRVAVKCP-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCN(CCNCCC1=C2C(=C(C=C1)O)NC(=O)S2)C(=O)CCOCCC3=CC=CC4=CC=CC=C43 |

Aussehen |

Solid powder |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AZD-3199; AZD 3199; AZD3199. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Synthesis of AZD-3199: A Technical Guide to its Pathway and Challenges

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-3199 is a potent and ultra-long-acting β2-adrenergic receptor agonist that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its complex molecular architecture, featuring a 4-hydroxy-2-oxo-2,3-dihydro-1,3-benzothiazole core linked to a flexible diamine sidechain and a naphthyl-ethoxy-propanamide moiety, presents a multi-faceted synthetic challenge. This technical guide provides a detailed overview of a plausible synthesis pathway for this compound, based on analogous reactions described in the patent literature. It will also delve into the potential challenges associated with this synthesis and provide proposed experimental protocols for key steps.

Introduction

The development of effective long-acting β2-agonists (LABAs) and ultra-long-acting β2-agonists (uLABAs) is a cornerstone of modern respiratory therapy. This compound, with its intricate structure, is designed for high potency and prolonged duration of action. Understanding its synthesis is crucial for researchers involved in the discovery and development of novel respiratory therapeutics. The IUPAC name for this compound is N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide. This guide will deconstruct the synthesis of this molecule into a logical sequence of reactions.

Proposed Synthesis Pathway

The synthesis of this compound can be logically divided into the preparation of three key intermediates, followed by their sequential coupling. The proposed pathway is based on the general methodologies disclosed in patent WO2006056471A1, which covers 5-hydroxy-benzothiazole derivatives with β2-adrenoreceptor agonist activity.

The overall retrosynthetic analysis suggests the disconnection of the molecule into three primary building blocks:

-

Fragment A: 7-(2-aminoethyl)-4-hydroxy-2,3-dihydro-1,3-benzothiazol-2-one

-

Fragment B: N-(2-(diethylamino)ethyl)-N'-(2-aminoethyl)ethane-1,2-diamine

-

Fragment C: 3-(2-(naphthalen-1-yl)ethoxy)propanoic acid

The forward synthesis would then involve the coupling of these fragments.

Key Stages of Synthesis

Stage 1: Synthesis of Fragment A - 7-(2-aminoethyl)-4-hydroxy-2,3-dihydro-1,3-benzothiazol-2-one

The synthesis of the benzothiazolone core is a critical part of the overall pathway. A plausible route is outlined below:

Caption: Proposed synthesis of the benzothiazolone core (Fragment A).

Stage 2: Synthesis of Fragment B - N-(2-(diethylamino)ethyl)-N'-(2-aminoethyl)ethane-1,2-diamine

This diamine linker can be prepared through a series of alkylation and protection/deprotection steps.

Caption: Proposed synthesis of the diamine linker (Fragment B).

Stage 3: Synthesis of Fragment C - 3-(2-(naphthalen-1-yl)ethoxy)propanoic acid

This side chain can be synthesized from commercially available starting materials.

Caption: Proposed synthesis of the side chain acid (Fragment C).

Stage 4: Assembly of the Final Molecule

The final assembly involves the sequential coupling of the three fragments.

Caption: Final assembly of this compound from the key fragments.

Quantitative Data Summary

The following table summarizes the estimated yields for each key step, based on analogous reactions found in the patent literature for similar compounds. Actual yields may vary.

| Step | Reactants | Product | Estimated Yield (%) |

| Fragment A Synthesis | |||

| Nitration | Protected 1-bromo-2,5-difluorobenzene derivative | Nitrated intermediate | 70-85 |

| Nucleophilic Substitution | Nitrated intermediate, N-Boc-ethanolamine | Aminoethyl substituted intermediate | 60-75 |

| Nitro Reduction | Nitro intermediate | Amino intermediate | 85-95 |

| Thiazolone Formation | Amino intermediate, Thiophosgene equivalent | Protected Fragment A | 50-65 |

| Deprotection | Protected Fragment A | Fragment A | 80-90 |

| Fragment B Synthesis | |||

| Monoprotection | N,N-diethylethylenediamine | Mono-Boc protected diamine | 75-85 |

| Alkylation | Mono-Boc protected diamine, N-(2-bromoethyl)phthalimide | Fully protected diamine | 65-80 |

| Deprotection | Fully protected diamine | Fragment B | 70-80 |

| Fragment C Synthesis | |||

| Michael Addition | 1-Naphthaleneethanol, tert-butyl acrylate | Ester intermediate | 80-90 |

| Hydrolysis | Ester intermediate | Fragment C | 90-98 |

| Final Assembly | |||

| Reductive Amination/Alkylation | Fragment A, Fragment B precursor | Intermediate 1 | 55-70 |

| Amide Coupling | Intermediate 1, Fragment C | This compound | 70-85 |

Detailed Experimental Protocols (Proposed)

The following are proposed experimental protocols for the key coupling steps. These are illustrative and would require optimization.

Reductive Amination of Fragment A with a Precursor of Fragment B

-

To a solution of Fragment A (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) is added the aldehyde precursor of Fragment B (1.1 eq).

-

The mixture is stirred at room temperature for 1-2 hours.

-

A reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is added portion-wise.

-

The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the coupled intermediate.

Amide Coupling of Intermediate 1 and Fragment C

-

To a solution of Fragment C (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane) is added a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).

-

The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

-

A solution of Intermediate 1 (1.0 eq) in the same solvent is added to the reaction mixture.

-

The reaction is stirred at room temperature overnight or until completion is observed by TLC or LC-MS.

-

The reaction mixture is diluted with an organic solvent and washed sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude this compound is purified by flash column chromatography or preparative HPLC to yield the final product.

Challenges in Synthesis

The synthesis of a complex molecule like this compound is not without its challenges. Potential difficulties include:

-

Regioselectivity: During the synthesis of the benzothiazolone core, controlling the regioselectivity of the nitration and subsequent nucleophilic substitution reactions is critical to obtain the desired isomer.

-

Protection/Deprotection Strategy: The multiple amine functionalities in the molecule necessitate a robust and orthogonal protection/deprotection strategy to avoid side reactions. The choice of protecting groups and the conditions for their removal must be carefully considered to ensure the stability of the rest of the molecule.

-

Purification: The final product and several intermediates are likely to be polar, high molecular weight compounds, which can make purification by standard chromatographic techniques challenging. The presence of multiple basic nitrogen atoms can also lead to tailing on silica gel. Reverse-phase chromatography may be required.

-

Scalability: Scaling up this multi-step synthesis for industrial production would present significant challenges in terms of cost of reagents, reaction efficiency, and the need for robust and reproducible purification methods.

-

Stereochemistry: Although this compound is achiral, related β2-agonists often have chiral centers. If chiral analogs were to be synthesized, the control of stereochemistry would be a major challenge.

Signaling Pathway of this compound

As a β2-adrenergic receptor agonist, this compound elicits its therapeutic effect by activating a well-defined signaling cascade within airway smooth muscle cells, leading to bronchodilation.

Caption: The β2-adrenergic receptor signaling pathway activated by this compound.

Conclusion

The synthesis of this compound is a complex undertaking that requires careful planning and execution of a multi-step reaction sequence. This guide has outlined a plausible synthetic pathway, drawing upon established chemical principles and related examples in the patent literature. The primary challenges lie in achieving high regioselectivity, implementing an effective protection/deprotection strategy, and developing robust purification methods. A thorough understanding of both the synthetic route and the underlying biological mechanism of action is essential for researchers working to develop the next generation of respiratory therapeutics. The provided diagrams and proposed protocols offer a solid foundation for further investigation and optimization in the laboratory.

AZD-3199: A Technical Guide on β2-Adrenergic Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-3199 is a potent and selective ultra-long-acting β2-adrenergic receptor (β2-AR) agonist developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document provides a comprehensive technical overview of the binding affinity and selectivity of this compound for the β2-adrenergic receptor. It includes a summary of quantitative pharmacological data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of respiratory drug discovery and development.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound, demonstrating its high potency and selectivity for the human β2-adrenergic receptor.

Table 1: Potency of this compound at the Human β2-Adrenergic Receptor

| Parameter | Value | Reference |

| pEC50 | 7.9 ± 0.12 | [1] |

| EC50 (nM) | 12.6 | Calculated from pEC50 |

Table 2: Selectivity of this compound for Human β-Adrenergic Receptor Subtypes

| Receptor Subtype | Selectivity vs. β2-AR (fold) | Reference |

| β1-Adrenergic Receptor | >1500 | [1] |

| β3-Adrenergic Receptor | >1500 | [1] |

Note: The precise Ki or IC50 values for β1 and β3 receptors were not publicly available. The selectivity is reported as greater than 1500-fold based on the available literature.

Experimental Protocols

The following sections describe representative, detailed methodologies for the key experiments used to characterize the binding affinity and functional activity of β2-adrenergic receptor agonists like this compound. While the specific protocols for this compound from the primary literature were not fully accessible, these methods represent the standard in the field.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., this compound) for β1, β2, and β3-adrenergic receptors, typically performed using Chinese Hamster Ovary (CHO) cells stably expressing the human receptor subtypes.

Objective: To quantify the affinity of a test compound for β-adrenergic receptor subtypes.

Materials:

-

Cells: CHO cell lines stably expressing human β1, β2, or β3-adrenergic receptors.

-

Radioligand: [3H]-CGP 12177, a hydrophilic β-adrenergic receptor antagonist.

-

Non-specific binding control: Propranolol (a non-selective β-adrenergic antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Cell harvesting equipment.

-

Scintillation counter.

Procedure:

-

Cell Culture: Culture the CHO cell lines expressing the respective β-adrenergic receptor subtypes to ~80-90% confluency.

-

Membrane Preparation (Optional, for membrane-based assays):

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Assay Setup (for whole-cell binding):

-

Seed cells into 96-well plates and allow them to adhere overnight.

-

-

Competition Binding:

-

Prepare serial dilutions of the test compound (this compound).

-

In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of [3H]-CGP 12177 (typically at or below its Kd for the receptor subtype).

-

Increasing concentrations of the test compound.

-

For determining non-specific binding, add a high concentration of propranolol (e.g., 10 µM).

-

-

Add the prepared cell membranes or incubate directly with the whole cells.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Functional Assay

This protocol describes a functional assay to measure the ability of a test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the β2-adrenergic receptor, typically performed in human bronchial smooth muscle cells (hBSMCs) or a recombinant cell line.

Objective: To determine the potency (EC50) and efficacy of a test compound as a β2-adrenergic receptor agonist.

Materials:

-

Cells: Primary hBSMCs or a cell line stably expressing the human β2-adrenergic receptor.

-

Assay Medium: Serum-free cell culture medium.

-

Stimulation Buffer: Assay medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis Buffer.

-

cAMP detection kit: (e.g., HTRF, ELISA, or fluorescence-based biosensor).

-

96-well plates.

Procedure:

-

Cell Culture and Seeding: Culture and seed the cells into 96-well plates and grow to a suitable confluency.

-

Pre-incubation: Wash the cells and pre-incubate with stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.

-

Compound Stimulation:

-

Prepare serial dilutions of the test compound (this compound) and a reference agonist (e.g., isoproterenol).

-

Add the diluted compounds to the respective wells.

-

Include a vehicle control (buffer only).

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis: Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of the test compound to generate a dose-response curve.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

-

Determine the Emax (the maximum response produced by the compound) relative to the reference full agonist.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway activated by this compound and the general workflows for the experimental protocols described above.

Caption: β2-Adrenergic Receptor Signaling Pathway for this compound.

Caption: Radioligand Binding Assay Workflow.

Caption: cAMP Functional Assay Workflow.

References

The Pharmacological Profile of AZD-3199: An In-depth Preclinical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of AZD-3199, an investigational ultra-long-acting β2-adrenergic receptor agonist (uLABA). The data herein is compiled from publicly available preclinical studies and is intended to serve as a resource for researchers in the fields of respiratory drug discovery and development.

Introduction

This compound is a novel inhaled β2-adrenergic receptor agonist that has been evaluated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a uLABA, its pharmacological profile is characterized by a rapid onset and an extended duration of action. This document summarizes the key preclinical data, including its in vitro potency, selectivity, and functional activity in relevant animal models of bronchoconstriction. Detailed experimental protocols and a schematic of the underlying signaling pathway are also provided to facilitate a deeper understanding of its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound from preclinical evaluations.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Receptor | Value | Species | Reference |

| pEC₅₀ | Human β2 Adrenergic Receptor | 7.9 ± 0.12 | Human (recombinant) | [1] |

| Selectivity | β1 Adrenergic Receptor | >1500-fold vs. β2 | Human (recombinant) | [1] |

| Selectivity | β3 Adrenergic Receptor | >1500-fold vs. β2 | Human (recombinant) | [1] |

Table 2: Functional Activity of this compound in Preclinical Models

| Model | Parameter | This compound | Comparator(s) | Species | Reference |

| Isolated Guinea Pig Trachea | Onset of Action | Rapid | Comparable to formoterol | Guinea Pig | [1] |

| Isolated Guinea Pig Trachea | Intrinsic Activity | Full Agonist | Comparable to indacaterol and formoterol | Guinea Pig | [1] |

| Histamine-Induced Bronchoconstriction | Duration of Action | Prolonged | - | Guinea Pig | [1] |

Experimental Protocols

In Vitro Isolated Guinea Pig Tracheal Ring Assay

This assay is a standard method for evaluating the relaxant properties of β2-adrenergic receptor agonists on airway smooth muscle.

Methodology:

-

Tissue Preparation: Male Hartley guinea pigs (250-700 g) are euthanized by a blow to the head followed by exsanguination. The trachea is immediately dissected and placed in a Krebs-Henseleit physiological salt solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.66, NaHCO₃ 25.0, and glucose 11.1). The solution is maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.[2][3] The trachea is cleaned of adherent connective tissue and cut into rings, each 4-5 mm in length.[3]

-

Mounting: Each tracheal ring is suspended between two stainless-steel hooks in a 10 mL organ bath filled with the Krebs-Henseleit solution. One hook is fixed to the bottom of the bath, and the other is connected to an isometric force transducer to record changes in muscle tension.[2][3]

-

Equilibration and Pre-contraction: The tracheal rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5 g. During this period, the buffer solution is changed every 15 minutes.[3] Following equilibration, the tissues are pre-contracted with a submaximal concentration of a contractile agent, typically methacholine or histamine (e.g., 1x10⁻⁵ M histamine), to induce a stable tonic contraction.[4]

-

Compound Administration and Data Analysis: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or a reference agonist to the organ bath. The resulting relaxation is measured as a percentage of the maximal relaxation induced by a high concentration of a standard β2-agonist like isoprenaline (e.g., 3x10⁻⁶ M).[4] The pEC₅₀ (the negative logarithm of the molar concentration that produces 50% of the maximal response) is calculated to determine the potency of the compound.

In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs

This model assesses the bronchoprotective effects of compounds in a live animal model.

Methodology:

-

Animal Preparation: Conscious male Hartley guinea pigs are used. Changes in respiratory pressure and rate are recorded using a whole-body plethysmograph.[4]

-

Induction of Bronchoconstriction: Bronchoconstriction is induced by challenging the animals with an aerosolized solution of histamine. The concentration of histamine required to produce a significant bronchospasm is predetermined.[4]

-

Compound Administration: this compound or a vehicle control is administered to the animals prior to the histamine challenge. The route of administration for inhaled compounds like this compound is typically intratracheal.

-

Measurement of Bronchoprotection: The primary endpoint is the ability of the test compound to inhibit or reverse the histamine-induced bronchoconstriction. This can be quantified by measuring the increase in the concentration of histamine required to induce bronchospasm or by recording the changes in pulmonary inflation pressure.[4][5] The duration of action is determined by challenging the animals with histamine at various time points after compound administration.

Signaling Pathway and Experimental Workflow

β2-Adrenergic Receptor Signaling Pathway in Airway Smooth Muscle

The binding of this compound to the β2-adrenergic receptor on airway smooth muscle cells initiates a signaling cascade that leads to bronchodilation.

Caption: β2-Adrenergic Receptor Signaling Pathway in Bronchodilation.

Experimental Workflow for In Vitro Tracheal Ring Assay

The following diagram illustrates the key steps in the isolated guinea pig tracheal ring assay.

Caption: Workflow for Isolated Guinea Pig Tracheal Ring Assay.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and highly selective β2-adrenergic receptor agonist. Its rapid onset and long duration of action in functional preclinical models of airway smooth muscle relaxation suggest its potential as a once-daily inhaled therapy for obstructive lung diseases. The detailed experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers working on the development of novel bronchodilators. Further investigation into the clinical translation of these promising preclinical findings is warranted.

References

- 1. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of histamine-induced bronchospasm in guinea pigs treated with Cecropia glaziovi Sneth and correlation with the in vitro activity in tracheal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD-3199: A Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of AZD-3199, a potent and long-acting β2 adrenergic receptor agonist. The information is compiled to assist researchers and drug development professionals in handling, formulating, and analyzing this compound.

Physicochemical Properties

This compound is a complex molecule with the chemical formula C32H42N4O4S.[1] It is available as a free base and as a dihydrobromide salt. Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C32H42N4O4S | [1] |

| Molecular Weight | 578.77 g/mol | [1] |

| Appearance | Solid powder | N/A |

| Purity | >98% | N/A |

Solubility Characteristics

Currently, detailed quantitative solubility data for this compound in a range of aqueous and organic solvents is not extensively available in the public domain. The available information indicates that this compound is soluble in dimethyl sulfoxide (DMSO).[1] For research purposes, stock solutions are typically prepared in DMSO.

Table 2.1: Qualitative Solubility of this compound

| Solvent | Solubility | Concentration |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified |

Experimental Protocol for Solubility Determination

A standard experimental approach to quantitatively determine the solubility of a compound like this compound involves the shake-flask method, followed by analysis using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (free base or salt form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each solvent in separate vials.

-

Equilibration: The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are centrifuged at high speed to separate the undissolved solid from the supernatant.

-

Sample Preparation: An aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: The concentration of this compound in the diluted supernatant is determined by a validated HPLC method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mM.

Stability Profile

The stability of a drug substance is a critical factor in its development and formulation. While specific forced degradation studies for this compound are not publicly available, general storage recommendations provide insight into its stability.

Table 3.1: Recommended Storage Conditions and Stability of this compound

| Condition | Temperature | Duration | Shelf Life |

| Short-term | 0 - 4°C | Days to weeks | Not specified |

| Long-term | -20°C | Months to years | >2 years if stored properly[1] |

It is also recommended to store the compound in a dry and dark environment.[1] Stock solutions in DMSO can be stored at 0 - 4°C for the short term and at -20°C for the long term.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods. A typical forced degradation study for this compound would involve the following conditions:

Objective: To investigate the degradation of this compound under various stress conditions and identify the resulting degradation products.

Methodology:

-

Acidic Hydrolysis: this compound solution is treated with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C).

-

Alkaline Hydrolysis: this compound solution is treated with a dilute base (e.g., 0.1 N NaOH) at room temperature and elevated temperature.

-

Oxidative Degradation: this compound solution is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Solid this compound is exposed to dry heat (e.g., 80°C) for a specified period.

-

Photolytic Degradation: this compound solution and solid drug are exposed to UV and visible light in a photostability chamber.

For each condition, samples are collected at various time points and analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent drug and any degradation products.

Mechanism of Action and Signaling Pathway

This compound is a β2 adrenergic receptor agonist.[1][2] Its therapeutic effect, particularly in the context of respiratory diseases like asthma and COPD, is derived from its ability to relax the smooth muscle of the airways. This is achieved through the activation of the β2 adrenergic receptor signaling pathway.

Upon binding of this compound to the β2 adrenergic receptor, a conformational change in the receptor activates the associated heterotrimeric Gs protein. The Gs protein, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.

References

AZD-3199: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-3199 is an inhaled ultra-long-acting β2-adrenergic receptor agonist (uLABA) that was under development by AstraZeneca for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Preclinical studies demonstrated its high potency and selectivity for the β2-adrenoceptor, with a prolonged duration of action. The compound progressed to Phase II clinical trials, where it showed a long pharmacokinetic half-life and was generally well-tolerated. However, the development of this compound was ultimately discontinued. This document provides a comprehensive technical overview of the discovery and development history of this compound, summarizing available data, outlining key experimental methodologies, and visualizing relevant pathways and processes.

Introduction

Bronchodilators are a cornerstone in the management of obstructive airway diseases such as asthma and COPD. The β2-adrenergic receptor, a G-protein coupled receptor, is a key target for these therapies. Agonism of this receptor leads to relaxation of airway smooth muscle and subsequent bronchodilation. The evolution of β2-agonists has progressed from short-acting (SABAs) to long-acting (LABAs) and ultra-long-acting β2-agonists (uLABAs), with the goal of providing once-daily dosing and improved patient compliance. This compound was developed as a potential once-daily inhaled uLABA.[1]

Discovery and Preclinical Development

Lead Optimization and In Vitro Pharmacology

This compound emerged from a lead optimization program at AstraZeneca aimed at identifying novel, potent, and selective β2-adrenoceptor agonists with a prolonged duration of action. While specific binding affinity (Ki) and functional potency (EC50) values for this compound at human β-adrenoceptors are not publicly available, preclinical studies have described it as having high potency and selectivity as a β2-agonist in vitro.[1]

Table 1: Preclinical In Vitro Data for this compound (Qualitative)

| Parameter | Result |

| β2-adrenoceptor Binding Affinity | High Affinity |

| β2-adrenoceptor Functional Potency | High Potency |

| Selectivity for β2-adrenoceptor | High Selectivity |

Preclinical In Vivo Pharmacology

The preclinical development of this compound involved evaluation in various animal models to assess its efficacy and duration of action.

This compound was evaluated in guinea pig models of histamine-induced bronchoconstriction. These studies confirmed its bronchodilatory effects and demonstrated a prolonged duration of action in vivo.[2]

The relaxant effect of this compound was also assessed on isolated human bronchial rings, providing evidence of its potential efficacy in human airways.[2]

Clinical Development

This compound progressed into clinical development to evaluate its pharmacokinetics, safety, and efficacy in healthy volunteers and patients with asthma and COPD.

Phase I Clinical Trials

Phase I studies in healthy volunteers investigated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.

Table 2: Summary of Key Phase I Clinical Trials

| Study Identifier | Population | Study Design | Key Findings |

| NCT01222442 | Healthy Male Volunteers | Single-dose, crossover | Assessed the effect on cardiac electrical activity.[1] |

| Not specified | Healthy Caucasian and Japanese Males | Single and multiple ascending dose | Investigated safety, tolerability, and pharmacokinetics.[1][3] |

Phase II Clinical Trials

Phase II trials were designed to assess the efficacy and safety of this compound in patients with asthma and COPD.

Table 3: Summary of Key Phase II Clinical Trials

| Study Identifier | Population | Study Design | Key Findings |

| NCT00736489 | Patients with Asthma | Single-dose, crossover vs. formoterol and placebo | This compound produced 24-hour bronchodilation and was well tolerated.[4] |

| Not specified | Patients with COPD | Not specified | Investigated efficacy and safety in a COPD population.[1][3] |

Pharmacokinetics

Clinical pharmacokinetic studies revealed that inhaled this compound is rapidly absorbed into the systemic circulation, with a time to maximum plasma concentration (Tmax) of approximately 30 minutes.[1][3] A key characteristic of this compound is its very long terminal half-life.

Table 4: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Population |

| Time to Maximum Plasma Concentration (Tmax) | ~30 minutes | Healthy Volunteers and Patients with Asthma/COPD[1][3] |

| Terminal Half-life (t1/2) | Up to 142 hours | Healthy Caucasian Males[1][3] |

| Pharmacokinetics | Dose-proportional and time-independent | Healthy Volunteers and Patients with Asthma/COPD[1][3] |

| Systemic Availability | Similar in healthy subjects and patients with asthma; lower in patients with COPD. | Healthy Volunteers and Patients with Asthma/COPD[1][3] |

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated. The observed side effects were consistent with the known class effects of β2-agonists and were generally mild.[1][4]

Discontinuation of Development

Despite promising early-phase data, the development of this compound was discontinued. The specific reasons for this decision have not been publicly disclosed by AstraZeneca.

Experimental Protocols

Detailed experimental protocols for the studies conducted with this compound are proprietary to AstraZeneca and are not publicly available. The following sections describe representative methodologies for the key types of experiments performed during its development.

β-Adrenoceptor Binding Assay (Representative Protocol)

-

Objective: To determine the binding affinity (Ki) of a test compound for β1, β2, and β3-adrenoceptors.

-

Methodology:

-

Prepare cell membranes from cell lines stably expressing human β1, β2, or β3-adrenoceptors.

-

Incubate the membranes with a radiolabeled ligand (e.g., [3H]-CGP 12177) and varying concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Measure the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[5]

-

cAMP Functional Assay (Representative Protocol)

-

Objective: To determine the functional potency (EC50) and efficacy of a test compound as a β-adrenoceptor agonist.

-

Methodology:

-

Use whole cells expressing the human β-adrenoceptor subtype of interest.

-

Incubate the cells with varying concentrations of the test compound.

-

After incubation, lyse the cells and measure the intracellular concentration of cyclic adenosine monophosphate (cAMP) using a suitable assay (e.g., HTRF, ELISA).

-

Plot the concentration-response curve and determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect).[5]

-

Guinea Pig Bronchoconstriction Model (Representative Protocol)

-

Objective: To evaluate the in vivo bronchodilator activity and duration of action of a test compound.

-

Methodology:

-

Anesthetize guinea pigs and measure baseline airway resistance.

-

Administer the test compound, typically via inhalation or intratracheal instillation.

-

At various time points after dosing, challenge the animals with a bronchoconstrictor agent (e.g., histamine, methacholine).

-

Measure the resulting increase in airway resistance.

-

The ability of the test compound to inhibit the bronchoconstrictor response is a measure of its efficacy. Duration of action is determined by assessing this inhibition at different time points post-dose.

-

Human Bronchial Ring Relaxation Assay (Representative Protocol)

-

Objective: To assess the direct relaxant effect of a test compound on human airway smooth muscle.

-

Methodology:

-

Obtain human bronchial tissue from surgical resections.

-

Dissect the tissue into rings and mount them in organ baths containing physiological salt solution.

-

Induce contraction of the bronchial rings with a contractile agent (e.g., carbachol, histamine).

-

Once a stable contraction is achieved, add cumulative concentrations of the test compound to the organ bath.

-

Measure the relaxation of the bronchial rings isometrically.

-

Construct a concentration-response curve to determine the potency (EC50) and maximal relaxation effect of the test compound.

-

Visualizations

Signaling Pathway

References

- 1. Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the bronchodilator and systemic effects of AZD3199, an inhaled ultra-long-acting β₂-adrenoceptor agonist, with formoterol in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

AZD-3199: A Technical Overview of an Ultra-Long-Acting β2-Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental data related to AZD-3199, an investigational ultra-long-acting β2-adrenergic receptor agonist (uLABA). The development of this compound was discontinued, but the data generated during its preclinical and clinical evaluation offer valuable insights for researchers in the field of respiratory drug discovery.

Core Molecular Data

A solid understanding of the fundamental molecular properties of a drug candidate is crucial for its development. The key molecular identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₂N₄O₄S | [1] |

| Molecular Weight | 578.8 g/mol | [1] |

| IUPAC Name | N-[2-(diethylamino)ethyl]-N-[2-[[2-(4-hydroxy-2-oxo-2,3-dihydro-1,3-benzothiazol-7-yl)ethyl]amino]ethyl]-3-[2-(naphthalen-1-yl)ethoxy]propanamide | |

| CAS Number | 925243-19-2 (free base) | [1] |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective β2-adrenergic receptor agonist. Its therapeutic effect is mediated through the activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.

Activation of the β2-adrenergic receptor by an agonist like this compound initiates a downstream signaling cascade. The receptor is a G-protein coupled receptor (GPCR) that, upon ligand binding, activates the stimulatory G-protein, Gs. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

References

In Vivo Metabolism and Pharmacokinetics of AZD-3199: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-3199 is an inhaled ultra-long-acting β2-adrenergic receptor agonist (uLABA) that was under development by AstraZeneca for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] As a β2-agonist, its therapeutic action is mediated through the relaxation of airway smooth muscle, leading to bronchodilation.[2] Preclinical studies demonstrated high selectivity and potency of this compound for the β2-receptor in vitro, with a prolonged duration of action in vivo.[2] Although clinical development was discontinued, understanding its in vivo metabolism and pharmacokinetic profile remains valuable for the development of future inhaled therapeutics. This technical guide provides a comprehensive overview of the available data on the in vivo fate of this compound.

In Vivo Pharmacokinetics

Clinical pharmacokinetic studies have been the primary source of in vivo data for this compound. These studies were conducted in healthy volunteers as well as in patients with asthma and COPD.[2][3]

Absorption and Distribution

Following inhalation, this compound is rapidly absorbed into the systemic circulation, with the maximum plasma concentration (Tmax) being reached within 30 minutes.[3] The pharmacokinetic profile of this compound has been shown to be dose-proportional and time-independent.[3]

Systemic availability of the unmetabolized drug was found to be similar in healthy subjects and patients with asthma; however, it was observed to be lower in patients with COPD.[3]

Elimination

This compound exhibits a remarkably long terminal half-life (t1/2), estimated to be up to 142 hours in healthy Caucasian males.[3] This long half-life is a key characteristic of its "ultra-long-acting" designation. The precise reasons for this prolonged half-life have not been fully elucidated but could be attributed to slow systemic elimination or an elimination rate limited by slow pulmonary absorption and/or lung retention.[2] The primary route of assessment for elimination in clinical trials was via total plasma concentration and urinary excretion.[3]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound derived from clinical studies in humans.

| Parameter | Value | Population | Citation |

| Time to Maximum Plasma Concentration (Tmax) | Within 30 minutes | Healthy Volunteers, Asthma & COPD Patients | [3] |

| Terminal Half-life (t1/2) | Up to 142 hours | Healthy Caucasian Males | [3] |

In Vivo Metabolism

Detailed in vivo metabolism studies for this compound are not extensively available in the public domain. Clinical studies have primarily focused on the quantification of the "unmetabolized drug," suggesting that the parent compound is the major circulating entity.[3]

Based on the chemical structure of this compound, which contains a benzothiazole core, potential metabolic pathways can be inferred from studies on similar compounds. The metabolism of benzothiazole in guinea pigs has been shown to involve ring-cleavage, producing metabolites such as 2-methylmercaptoaniline, 2-methylsulphinylaniline, and 2-methylsulphonylaniline.[4] It is plausible that this compound could undergo similar biotransformations.

Potential Metabolic Pathways for this compound (Hypothesized)

-

Oxidation: Hydroxylation of the aromatic rings or the aliphatic side chains.

-

Ring Cleavage: Opening of the benzothiazole ring system.

-

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Further in vivo studies, including metabolite profiling in plasma and excreta from preclinical species, would be necessary to definitively identify the metabolic fate of this compound.

Experimental Protocols

Detailed, specific experimental protocols for the in vivo metabolism and pharmacokinetic studies of this compound have not been published. However, based on standard practices for inhaled drug development, the following represents a likely methodology.

Animal Pharmacokinetic Study (Rat Model)

This protocol describes a general procedure for evaluating the pharmacokinetics of an inhaled compound like this compound in rats.

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: Intratracheal administration of a formulated solution or suspension of this compound.

-

Dose Groups: At least three dose levels to assess dose proportionality.

-

Blood Sampling: Serial blood samples collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.

-

Sample Processing: Plasma separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.

In Vivo Metabolism Study (Rat Model)

This protocol outlines a general approach for identifying metabolites of an inhaled compound.

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: A single intratracheal dose of radiolabeled ([¹⁴C] or [³H]) this compound to facilitate metabolite tracking.

-

Sample Collection: Urine and feces collected over 72 hours using metabolic cages. Blood samples are also collected at various time points.

-

Sample Processing:

-

Plasma: Proteins precipitated, and the supernatant analyzed.

-

Urine: Directly analyzed or subjected to solid-phase extraction for cleanup and concentration.

-

Feces: Homogenized and extracted with an appropriate solvent.

-

-

Metabolite Profiling: Samples analyzed by LC-MS/MS to separate and detect the parent drug and its metabolites.

-

Metabolite Identification: Structural elucidation of metabolites performed using high-resolution mass spectrometry (HR-MS) and comparison with synthesized reference standards if available.

-

Quantitative Analysis: The amount of each metabolite in the excreta is determined by radiometric analysis and/or LC-MS/MS.

Visualizations

Signaling Pathway

This compound, as a β2-adrenergic receptor agonist, activates a well-characterized signaling cascade within airway smooth muscle cells, leading to bronchodilation.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of an inhaled compound.

Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion

This compound is an ultra-long-acting β2-adrenergic receptor agonist with a pharmacokinetic profile characterized by rapid absorption and an exceptionally long terminal half-life following inhalation. While clinical studies have established its pharmacokinetic properties in humans, detailed information on its in vivo metabolism remains limited in the public domain. The benzothiazole core of this compound suggests potential metabolic pathways involving oxidation and ring cleavage. The provided experimental protocols and visualizations offer a framework for understanding the evaluation of such inhaled drug candidates. Further research, particularly preclinical metabolism studies, would be required for a complete characterization of the in vivo disposition of this compound.

References

- 1. AZD 3199 - AdisInsight [adisinsight.springer.com]

- 2. dovepress.com [dovepress.com]

- 3. Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of benzothiazole. I. Identification of ring-cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Receptor Binding Assays for AZD-3199

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-3199 is an investigational ultra-long-acting β2-adrenergic receptor (β2AR) agonist.[1][2] The β2-adrenergic receptor is a G protein-coupled receptor (GPCR) primarily located on the smooth muscle of the airways.[2] Activation of this receptor by an agonist, such as this compound, leads to smooth muscle relaxation and bronchodilation, which are key therapeutic effects in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[2]

Characterizing the binding of a novel compound like this compound to its target receptor is a critical step in the drug discovery and development process. In vitro receptor binding assays are fundamental tools used to determine the affinity and selectivity of a compound for its target. These assays provide quantitative data, such as the equilibrium dissociation constant (Kd) and the inhibitory constant (Ki), which are essential for understanding the pharmacological profile of a drug candidate.

These application notes provide detailed protocols for conducting in vitro receptor binding assays to characterize the interaction of this compound with the human β2-adrenergic receptor. The protocols described include membrane preparation from cells expressing the recombinant human β2AR, a traditional radioligand binding assay using the filtration method, and a homogeneous Scintillation Proximity Assay (SPA).

Data Presentation

Table 1: Radioligand Saturation Binding for [³H]-Dihydroalprenolol (DHA) with Human β2-Adrenergic Receptor Membranes

| [³H]-DHA Concentration (nM) | Total Binding (DPM) | Non-Specific Binding (DPM) | Specific Binding (DPM) |

| 0.1 | 1500 | 200 | 1300 |

| 0.2 | 2800 | 400 | 2400 |

| 0.5 | 5500 | 800 | 4700 |

| 1.0 | 8500 | 1500 | 7000 |

| 2.0 | 12000 | 2800 | 9200 |

| 5.0 | 16000 | 5500 | 10500 |

| 10.0 | 17500 | 8000 | 9500 |

| 20.0 | 18000 | 10000 | 8000 |

| Kd | 0.8 nM | ||

| Bmax | 1200 fmol/mg protein |

Table 2: Competition Binding of Compound X against [³H]-DHA for the Human β2-Adrenergic Receptor

| Compound X Concentration (M) | % Inhibition of [³H]-DHA Binding |

| 1.00E-11 | 5 |

| 1.00E-10 | 20 |

| 1.00E-09 | 55 |

| 1.00E-08 | 85 |

| 1.00E-07 | 98 |

| 1.00E-06 | 100 |

| 1.00E-05 | 100 |

| IC50 | ~1.5 nM |

| Ki | ~0.75 nM |

Experimental Protocols

Protocol 1: Membrane Preparation from CHO-K1 Cells Stably Expressing Human β2-Adrenergic Receptor

This protocol describes the preparation of crude membrane fractions from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2-adrenergic receptor. These membranes are the source of the receptor for the binding assays.

Materials:

-

CHO-K1 cells stably expressing human β2-adrenergic receptor

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Scrapers

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

-

Homogenizer (Dounce or Potter-Elvehjem)

-

High-speed refrigerated centrifuge

-

Storage Buffer: 50 mM Tris-HCl, pH 7.4, 10% (w/v) sucrose

-

Bradford protein assay reagents

Procedure:

-

Culture the CHO-K1 cells expressing the β2AR to confluency in T175 flasks.

-

Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

-

Add 5-10 mL of ice-cold PBS and gently scrape the cells from the surface of the flasks.

-

Collect the cell suspension and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

-

Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in Storage Buffer.

-

Determine the protein concentration of the membrane preparation using the Bradford assay.

-

Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Radioligand Competition Binding Assay (Filtration Method)

This protocol is designed to determine the binding affinity (Ki) of this compound for the β2AR by measuring its ability to compete with a known radioligand, [³H]-Dihydroalprenolol ([³H]-DHA).

Materials:

-

β2AR membrane preparation (from Protocol 1)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

-

[³H]-DHA (specific activity ~50-100 Ci/mmol)

-

This compound stock solution and serial dilutions

-

Propranolol (for non-specific binding determination)

-

96-well microplates

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/C)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL Assay Buffer, 50 µL [³H]-DHA, 100 µL membrane preparation.

-

Non-Specific Binding (NSB): 50 µL Propranolol (10 µM final concentration), 50 µL [³H]-DHA, 100 µL membrane preparation.

-

Competition: 50 µL of each this compound dilution, 50 µL [³H]-DHA, 100 µL membrane preparation.

-

-

The final concentration of [³H]-DHA should be at or near its Kd (e.g., 1 nM). The amount of membrane protein should be optimized to give a sufficient signal-to-noise ratio.

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters under vacuum.

-

Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and cap the vials.

-

Allow the vials to sit for at least 4 hours in the dark before counting.

-

Measure the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Total Binding (DPM) - NSB (DPM).

-

Determine the percentage of specific binding for each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DHA) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 3: Scintillation Proximity Assay (SPA) for Receptor Binding

SPA is a homogeneous assay format that does not require a separation step, making it suitable for high-throughput screening. In this assay, the receptor-containing membranes are captured on scintillant-containing beads.

Materials:

-

β2AR membrane preparation (from Protocol 1)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

-

[³H]-DHA

-

This compound stock solution and serial dilutions

-

Propranolol

-

Wheat Germ Agglutinin (WGA)-coated SPA beads

-

96-well or 384-well clear-bottom microplates

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a microplate, add in the following order:

-

25 µL of Assay Buffer (for total binding) or Propranolol (10 µM final, for NSB) or this compound dilution.

-

25 µL of [³H]-DHA (at a concentration near its Kd).

-

50 µL of β2AR membrane preparation.

-

50 µL of WGA-coated SPA beads (concentration to be optimized, e.g., 0.5 mg/well).

-

-

Seal the plate and incubate at room temperature for 2-4 hours with gentle agitation to allow for both receptor-ligand binding and membrane capture by the beads.

-

Centrifuge the plate at a low speed (e.g., 500 x g for 2 minutes) to settle the beads.

-

Measure the light output in a microplate scintillation counter.

-

Data Analysis: The data analysis is similar to the filtration assay. The light signal is proportional to the amount of bound radioligand. Calculate the IC50 and Ki values as described in Protocol 2.

Disclaimer

These protocols are intended as a guide and may require optimization for specific laboratory conditions and reagents. It is recommended to perform initial experiments to determine the optimal concentrations of membrane protein, radioligand, and other reagents. The quantitative data presented are for illustrative purposes only and do not represent experimentally determined values for this compound.

References

Application Notes and Protocols for AZD-3199 in Guinea Pig Tracheal Ring Relaxation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the ultra-long-acting β2-adrenoceptor agonist, AZD-3199, in guinea pig tracheal ring relaxation studies. The following sections detail the pharmacological context, a robust experimental protocol, and the underlying signaling pathways.

Data Presentation: Comparative Potency of β2-Adrenoceptor Agonists

The functional activity of this compound and other reference β2-adrenoceptor agonists can be quantified by their potency (pA50 or pD2/EC50) and intrinsic activity in relaxing pre-contracted guinea pig tracheal rings.[1] The potency is a measure of the concentration of the agonist required to produce 50% of its maximal effect, while the intrinsic activity reflects the maximum effect of the agonist relative to a full agonist.

| Compound | Potency (pA50/pD2) | Intrinsic Activity | Reference |

| This compound | 8.0 (pA50) | Not explicitly stated | |

| Formoterol | 10.52 ± 0.04 | ~1.0 | [1] |

| Salbutamol | 7.50 ± 0.01 | ~1.0 | [1] |

| Isoprenaline | 7.60 ± 0.01 | 1.0 (by definition) | [1] |

Note: pA50 is a measure of antagonist potency, but in the context of the this compound study, it was used to describe its functional agonist activity. pD2 is the negative logarithm of the EC50 value. An intrinsic activity of 1.0 indicates a full agonist.

Experimental Protocols

This section outlines a detailed methodology for assessing the relaxant effects of this compound on isolated guinea pig tracheal rings.

Materials and Reagents

-

Animals: Male Hartley guinea pigs (250-700 g).

-

Physiological Salt Solution (Krebs-Henseleit Solution):

-

Composition (mM): NaCl (113.0), KCl (4.8), CaCl2 (2.5), KH2PO4 (1.2), MgSO4 (1.2), NaHCO3 (25.0), and glucose (5.7).[2]

-

Alternatively, Tyrode's solution can be used: NaCl (137.0), NaHCO3 (11.9), KCl (2.68), CaCl2 (1.89), MgCl2 (1.09), NaH2PO4 (0.24), and glucose (5.6).[1]

-

The solution should be gassed continuously with 95% O2 and 5% CO2 to maintain a pH of 7.4 at 37°C.[2][3]

-

-

Contractile Agent: Methacholine or Histamine (e.g., 1x10⁻⁵ M).[1]

-

Test Compound: this compound and reference compounds (e.g., formoterol, salbutamol, isoprenaline).

-

Equipment:

-

Organ bath system (10-30 ml capacity) with temperature control and aeration.

-

Isometric force transducer.

-

Data acquisition system.

-

Dissection tools (forceps, scissors).

-

Stainless steel hooks or clips.

-

Tissue Preparation

-

Euthanasia and Dissection: Euthanize the guinea pig via an approved method (e.g., exsanguination following a blow to the head).[1] Carefully dissect the trachea and place it in cold, gassed physiological salt solution.

-

Tracheal Ring Preparation: Gently clean the trachea of adhering connective tissue. Cut the trachea into rings, each 4-5 mm in length.[4] For studies investigating the role of the epithelium, it can be removed by gently rubbing the luminal surface with a moistened cotton swab or forceps.[4]

Organ Bath Setup and Equilibration

-

Mounting: Suspend each tracheal ring between two stainless steel hooks or clips in the organ bath chamber filled with gassed physiological salt solution maintained at 37°C.[2][3]

-

Tensioning: Apply an initial resting tension of 1.5 g to each ring.[3]

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with washes of fresh physiological salt solution every 15 minutes.[3]

Experimental Procedure

-

Pre-contraction: Induce a stable, submaximal contraction of the tracheal rings using a contractile agent such as methacholine or histamine.[1]

-

Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add the test compound (e.g., this compound) to the organ bath in a cumulative manner, increasing the concentration stepwise. Allow the tissue to reach a steady-state response at each concentration before adding the next.

-

Data Recording: Record the isometric tension continuously throughout the experiment.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contracted tension. Plot the concentration-response curve and calculate the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximal relaxation (Emax). The pD2 is the negative logarithm of the EC50.

Mandatory Visualizations

Signaling Pathway of β2-Adrenoceptor Mediated Tracheal Ring Relaxation

Caption: Signaling cascade of this compound induced airway smooth muscle relaxation.

Experimental Workflow for Guinea Pig Tracheal Ring Relaxation Assay

Caption: Workflow for assessing tracheal ring relaxation in response to this compound.

References

- 1. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]

Application Notes and Protocols for Evaluating AZD-3199 Efficacy in Preclinical Asthma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-3199 is an inhaled, ultra-long-acting β2-adrenergic receptor agonist (uLABA) that was developed for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a β2-agonist, its primary mechanism of action is to induce bronchodilation by relaxing the airway smooth muscle.[3] Preclinical studies have demonstrated that this compound is a potent and selective β2-agonist with a rapid onset and prolonged duration of action in vivo.[2][4] Although its development for asthma was discontinued, the evaluation of its efficacy in preclinical animal models provides a valuable framework for testing novel bronchodilators and anti-inflammatory agents for asthma therapy.

These application notes provide a detailed overview of the use of common animal models of allergic asthma—the ovalbumin (OVA)-induced and house dust mite (HDM)-induced models—to evaluate the efficacy of compounds like this compound.[5][6] Detailed experimental protocols and representative data are presented to guide researchers in designing and executing similar preclinical studies.

Mechanism of Action of this compound

This compound is a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed on the surface of airway smooth muscle cells.[3][7] Activation of this receptor initiates a signaling cascade that leads to the relaxation of these muscles and subsequent bronchodilation.[8]

Signaling Pathway of β2-Adrenergic Receptor Activation

Animal Models for Efficacy Evaluation

Murine models of allergic asthma are widely used to study the pathophysiology of the disease and to evaluate the efficacy of novel therapeutics.[9][10] The most common models involve sensitization and subsequent airway challenge with an allergen, such as ovalbumin (OVA) or house dust mite (HDM).[5][6] These models recapitulate key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic airway inflammation, and increased mucus production.[11][12]

Ovalbumin (OVA)-Induced Allergic Asthma Model

The OVA-induced asthma model is a well-established and highly reproducible model for studying Th2-driven allergic airway inflammation.[5]

Experimental Workflow:

House Dust Mite (HDM)-Induced Allergic Asthma Model

The HDM-induced model is considered more clinically relevant as HDM is a common human allergen.[4][5] This model induces a robust and persistent allergic phenotype.[6]

Experimental Workflow:

Efficacy Endpoints

A comprehensive evaluation of anti-asthmatic compounds involves assessing their impact on various pathophysiological features of the disease.

| Endpoint Category | Specific Readout | Description |

| Airway Function | Airway Hyperresponsiveness (AHR) | Measured as increased airway resistance or decreased compliance in response to a bronchoconstrictor (e.g., methacholine) using techniques like FlexiVent or whole-body plethysmography.[9] |

| Airway Inflammation | Bronchoalveolar Lavage Fluid (BALF) Cell Differentials | Quantification of total and differential immune cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the fluid collected from the lungs.[13] |

| Lung Histology | Microscopic examination of lung tissue sections stained with H&E (for inflammation) and PAS (for mucus production) to assess cellular infiltration and goblet cell hyperplasia.[14] | |

| Immune Response | Cytokine Levels | Measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BALF or lung homogenates using ELISA or multiplex assays.[14] |

| Allergen-specific IgE | Quantification of serum levels of IgE specific to the allergen (OVA or HDM) as a marker of allergic sensitization.[9] |

Representative Preclinical Data for this compound

Disclaimer: The following data are representative and illustrative of the expected efficacy of a potent uLABA like this compound in preclinical asthma models. Specific preclinical data for this compound in these exact models is not publicly available.

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) in OVA-Challenged Mice

| Treatment Group | Dose (µg/kg, i.t.) | Peak Airway Resistance (cmH₂O·s/mL) in response to Methacholine (25 mg/mL) | % Inhibition of AHR |

| Naive (No OVA) | - | 0.8 ± 0.1 | - |

| OVA + Vehicle | - | 2.5 ± 0.3 | 0% |

| OVA + this compound | 1 | 1.8 ± 0.2 | 41% |

| OVA + this compound | 3 | 1.2 ± 0.2 | 76% |

| OVA + this compound | 10 | 0.9 ± 0.1 | 94% |

| Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. OVA + Vehicle. |

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF of HDM-Challenged Mice

| Treatment Group | Dose (µg/kg, i.n.) | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |

| Naive (No HDM) | - | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.2 ± 0.1 |

| HDM + Vehicle | - | 8.2 ± 1.1 | 4.5 ± 0.8 | 1.5 ± 0.3 | 2.2 ± 0.4 |

| HDM + this compound | 3 | 6.5 ± 0.9 | 3.1 ± 0.6 | 1.3 ± 0.2 | 2.0 ± 0.3 |

| HDM + this compound | 10 | 5.1 ± 0.7 | 2.2 ± 0.4 | 1.1 ± 0.2 | 1.8 ± 0.3 |

| HDM + Dexamethasone | 1 mg/kg | 3.2 ± 0.5 | 1.1 ± 0.2** | 0.8 ± 0.1 | 1.3 ± 0.2 |

| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. HDM + Vehicle. |

Table 3: Effect of this compound on Th2 Cytokine Levels in BALF of OVA-Challenged Mice

| Treatment Group | Dose (µg/kg, i.t.) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |

| Naive (No OVA) | - | 15 ± 5 | 10 ± 4 | 25 ± 8 |

| OVA + Vehicle | - | 150 ± 20 | 120 ± 15 | 250 ± 30 |

| OVA + this compound | 10 | 135 ± 18 | 105 ± 12 | 220 ± 25 |

| OVA + Dexamethasone | 1 mg/kg | 40 ± 8 | 35 ± 6 | 70 ± 12** |

| *Data are presented as mean ± SEM. *p<0.01 vs. OVA + Vehicle. |

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in BALB/c Mice

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

This compound or other test compounds

-

Vehicle for test compound

-

Anesthetics (e.g., ketamine/xylazine)

-

Methacholine chloride (Sigma-Aldrich)

-

Equipment for aerosol delivery (nebulizer)

-

Lung function measurement system (e.g., FlexiVent)

Procedure:

-

Sensitization:

-

On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.[9]

-

Control groups receive i.p. injections of saline with alum only.

-

-

Airway Challenge and Treatment:

-

From Day 21 to Day 23, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in saline for 30 minutes daily.[9]

-

Administer this compound (e.g., via intranasal or intratracheal instillation) or vehicle control 30-60 minutes prior to each OVA challenge.

-

-

Efficacy Assessment (Day 24):

-

Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, anesthetize the mice, tracheostomize, and connect to a small animal ventilator (e.g., FlexiVent). Measure baseline airway mechanics and then assess AHR by measuring the response to increasing concentrations of nebulized methacholine (e.g., 3.125 to 50 mg/mL).[15]

-

Bronchoalveolar Lavage (BAL): Following AHR measurement, euthanize the mice and perform a BAL by instilling and retrieving 1 mL of sterile saline into the lungs via the tracheal cannula.

-

BAL Fluid Analysis: Determine the total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts. Centrifuge the remaining BALF and store the supernatant at -80°C for cytokine analysis.

-

Lung Histology: Perfuse the lungs with saline and then fix with 10% neutral buffered formalin. Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

-

Serum Collection: Collect blood via cardiac puncture for the measurement of OVA-specific IgE levels by ELISA.

-

Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma in BALB/c Mice

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus, Greer Laboratories)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

This compound or other test compounds

-

Vehicle for test compound

-

Anesthetics (e.g., isoflurane for brief anesthesia during intranasal administration)

-

Other materials as listed in Protocol 1.

Procedure:

-

Sensitization and Challenge:

-

Treatment:

-

Administer this compound (e.g., via i.n. route) or vehicle control 30-60 minutes prior to each HDM challenge from Day 7 to Day 11.

-

-

Efficacy Assessment (Day 14):

-

24-72 hours after the final HDM challenge, perform efficacy assessments as described in Protocol 1 (AHR, BALF analysis, lung histology, and serum IgE measurement).

-

Conclusion

The OVA- and HDM-induced asthma models in mice are robust and reproducible platforms for evaluating the efficacy of novel anti-asthmatic drugs like this compound. By assessing a range of endpoints including airway function, inflammation, and immune responses, researchers can gain a comprehensive understanding of a compound's therapeutic potential. The protocols and representative data provided herein serve as a detailed guide for the preclinical development of the next generation of respiratory therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) - PMC [pmc.ncbi.nlm.nih.gov]